Ethyl 6-acetyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 6-acetyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a thienopyridine derivative characterized by a fused bicyclic scaffold with substitutions at positions 2 (furan-2-carboxamido) and 6 (acetyl). Such compounds are typically synthesized via the Gewald reaction, which involves cyclocondensation of cyanoacetate derivatives with N-substituted piperidones and elemental sulfur (Scheme 1, ).
Properties
IUPAC Name |
ethyl 6-acetyl-2-(furan-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-3-23-17(22)14-11-6-7-19(10(2)20)9-13(11)25-16(14)18-15(21)12-5-4-8-24-12/h4-5,8H,3,6-7,9H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQSWLLFNQZZIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 6-acetyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (hereafter referred to as Compound A) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with Compound A, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
Compound A has the following structural characteristics:
- Molecular Formula : C17H19N3O4S
- Molecular Weight : 333.4 g/mol
- IUPAC Name : Ethyl 2-(furan-2-carbonylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
The compound's structure features a furan ring and a thiophene moiety, which are known for their diverse biological activities.
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiophene and furan have shown effectiveness against various bacterial strains. In one study, compounds similar to Compound A demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 15.62 µg/mL to 50 µg/mL against Gram-positive and Gram-negative bacteria .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | TBD | TBD |
| Similar Compound 1 | 15.62 | S. aureus |
| Similar Compound 2 | 50 | E. coli |
2. Cytotoxicity
The cytotoxic effects of Compound A have been evaluated in various cancer cell lines. In vitro studies have shown that certain derivatives exhibit cytotoxicity with IC50 values ranging from 10 nM to over 1000 nM against different cancer cell lines . The structure-activity relationship suggests that modifications in the side chains can enhance or reduce cytotoxic effects.
3. Enzyme Inhibition
Compound A has been investigated for its potential as an inhibitor of key enzymes involved in disease processes:
- Glycogen Synthase Kinase 3 Beta (GSK-3β) : Compounds structurally related to Compound A have been shown to inhibit GSK-3β with IC50 values as low as 8 nM . This inhibition is significant due to GSK-3β's role in various signaling pathways related to cancer and neurodegenerative diseases.
| Enzyme | Inhibition Type | IC50 (nM) |
|---|---|---|
| GSK-3β | Competitive | 8 |
4. Antioxidant Activity
The antioxidant capacity of compounds similar to Compound A has been assessed using various assays. For example, some derivatives demonstrated significant free radical scavenging activity with IC50 values around 0.6 mg/mL . This property is crucial for mitigating oxidative stress-related diseases.
Case Study: Antimicrobial Efficacy
In a recent study evaluating the antimicrobial efficacy of various thiophene derivatives, it was found that certain modifications significantly enhanced activity against resistant strains of bacteria. These findings suggest that Compound A could be optimized for increased antimicrobial potency through structural modifications.
Case Study: Cancer Cell Line Testing
A series of tests on cancer cell lines revealed that specific analogs of Compound A exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells. This selectivity is promising for the development of targeted cancer therapies.
Comparison with Similar Compounds
Key Observations :
- Aromatic amines (e.g., 3,4,5-trimethoxyphenylamino in 3h) are associated with antitubulin activity .
- Position 6 : Acetyl groups (target compound, 3h) improve membrane permeability, while sulfonyl () or benzyl groups () modulate steric bulk and electronic properties.
Physicochemical Properties
Melting points (m.p.) and spectral data reflect structural differences:
Note: The target compound’s hydrochloride salt (CAS: 1216875-47-6) is reported with high purity and stability, suggesting improved solubility over neutral analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
